6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Benzylamine Derivatization: The process begins with the derivatization of benzylamine to form a suitable intermediate.
Cyclization Reaction: The intermediate undergoes cyclization under acidic conditions to form the isoquinoline core.
Alkylation: The resulting isoquinoline is then alkylated with isopropyl bromide to introduce the propan-2-yl group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green solvents can also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can reduce the compound to form simpler derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Reduced isoquinolines or tetrahydroisoquinolines.
Substitution Products: Halogenated or alkylated isoquinolines.
Scientific Research Applications
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is structurally similar to other isoquinolines and tetrahydroisoquinolines. Some similar compounds include:
Isoquinoline: The parent compound without the alkyl group.
Tetrahydroisoquinoline: The fully hydrogenated version of isoquinoline.
2,6-Diisopropylaniline: A compound with similar alkyl substitution patterns.
Uniqueness: The presence of the propan-2-yl group at the 6-position imparts unique chemical and biological properties to this compound, distinguishing it from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUUFFQRQRUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CNCC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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